molecular formula C13H9BrClFO B7997759 (2-Bromophenyl)(3-chloro-5-fluorophenyl)methanol

(2-Bromophenyl)(3-chloro-5-fluorophenyl)methanol

Cat. No.: B7997759
M. Wt: 315.56 g/mol
InChI Key: RILBPESELJVUDJ-UHFFFAOYSA-N
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Description

2-Bromo-3’-chloro-5’-fluorobenzhydrol is an organic compound with the molecular formula C13H9BrClFO and a molecular weight of 315.57 g/mol It is a benzhydrol derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3’-chloro-5’-fluorobenzhydrol typically involves the following steps:

    Chlorination: The addition of a chlorine atom to the benzene ring.

    Fluorination: The incorporation of a fluorine atom into the benzene ring.

    Reduction: The reduction of the resulting compound to form the benzhydrol derivative.

The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of 2-Bromo-3’-chloro-5’-fluorobenzhydrol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3’-chloro-5’-fluorobenzhydrol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or aldehyde.

    Reduction: Further reduction to form different derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydrol derivatives with different functional groups, while substitution reactions can produce a variety of halogenated compounds .

Scientific Research Applications

2-Bromo-3’-chloro-5’-fluorobenzhydrol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3’-chloro-5’-fluorobenzhydrol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3’-chloro-5’-fluorobenzhydrol is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

(2-bromophenyl)-(3-chloro-5-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFO/c14-12-4-2-1-3-11(12)13(17)8-5-9(15)7-10(16)6-8/h1-7,13,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILBPESELJVUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC(=CC(=C2)Cl)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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